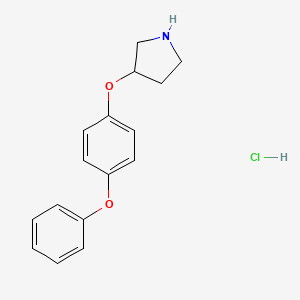
3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride
説明
3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C16H17NO2•HCl and a molecular weight of 291.77 .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can greatly influence the biological activity of the resulting compounds .Molecular Structure Analysis
The molecular structure of 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .科学的研究の応用
Proteomics Research
3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used as a biochemical tool to isolate and analyze protein complexes, understand protein-protein interactions, and identify post-translational modifications .
Pharmacology
In pharmacology, this compound may serve as a precursor or an intermediate in the synthesis of pharmacologically active molecules. Its structure could be incorporated into new compounds with potential therapeutic effects, such as modulating biological pathways or targeting specific receptors .
Analytical Chemistry
Analytical chemists might employ 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride in the development of new analytical methods. It could be used as a standard or reference compound when calibrating instruments or developing chromatographic techniques .
Material Science
In material science, the compound’s unique chemical properties could be harnessed to create novel materials. For instance, it could be used in the design of organic semiconductors or as a building block for complex polymers .
Biochemistry
Biochemists could explore the role of 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride in biological systems, such as its interaction with enzymes or its effect on biochemical pathways. It could also be used to study the structure and function of biological membranes .
Chemical Engineering
In chemical engineering, this compound might be involved in process optimization studies, such as improving the yield or purity of chemical reactions. It could also be used in the development of new catalytic processes or in the study of reaction kinetics .
特性
IUPAC Name |
3-(4-phenoxyphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-2-4-13(5-3-1)18-14-6-8-15(9-7-14)19-16-10-11-17-12-16;/h1-9,16-17H,10-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKGJJYPXXSRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)OC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



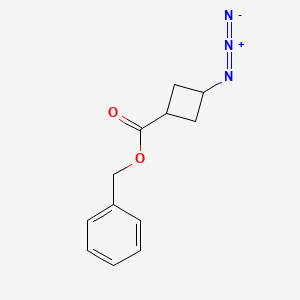
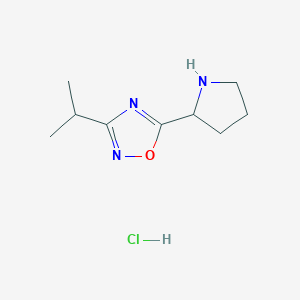
![tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B1531998.png)

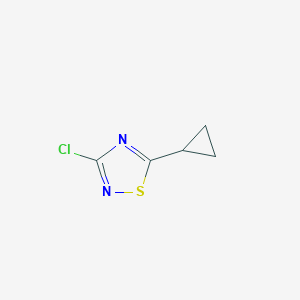
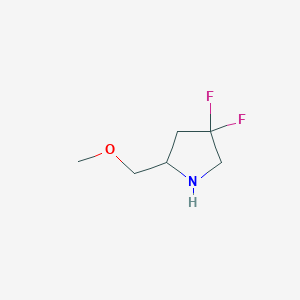
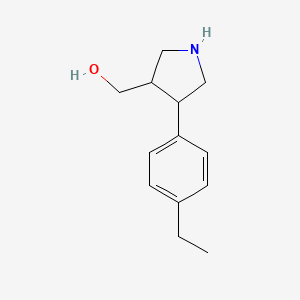
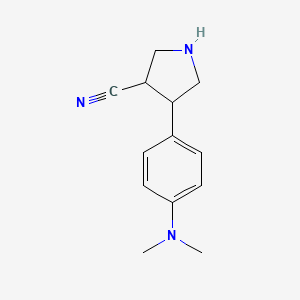

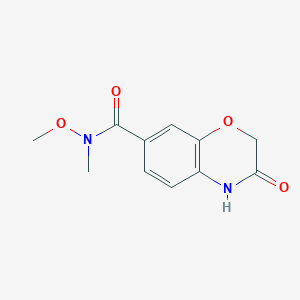
![[(2,6-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1532016.png)
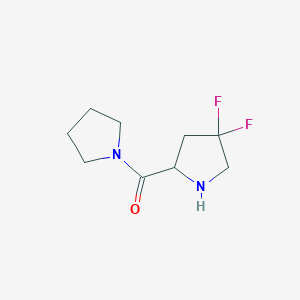

![2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1532019.png)